5-Phenyl-1H-pyrazol-4-ol;hydrochloride
Description
Properties
IUPAC Name |
5-phenyl-1H-pyrazol-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c12-8-6-10-11-9(8)7-4-2-1-3-5-7;/h1-6,12H,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHOZEAAPLCFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1H-pyrazol-4-ol typically involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction can be carried out in solvents like ethanol or acetic acid, often requiring reflux conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of 5-Phenyl-1H-pyrazol-4-ol;hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as hydrazones, using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: 5-Phenyl-1H-pyrazol-4-one.
Reduction: 5-Phenyl-1H-pyrazol-4-ylhydrazine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Therapeutic Applications
1. Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of pyrazolone, including 5-phenyl-1H-pyrazol-4-ol; hydrochloride, exhibit significant anti-inflammatory and analgesic activities. A study demonstrated that certain pyrazolone derivatives displayed good anti-inflammatory effects while maintaining better gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone. The structure-activity relationship (SAR) analysis suggested that the presence of specific functional groups enhances these properties, making them promising candidates for further development in pain management therapies .
2. Inhibition of Enzymes Related to Metabolic Disorders
Compounds similar to 5-phenyl-1H-pyrazol-4-ol have been investigated for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome, type 2 diabetes, and obesity. In vitro studies have shown that these compounds can effectively reduce the activity of this enzyme, thereby potentially ameliorating conditions associated with metabolic disorders . This application is particularly relevant for developing treatments aimed at managing obesity-related complications and insulin resistance.
3. Antioxidant Activity
The antioxidant properties of pyrazolone derivatives have also been explored. A recent study highlighted the synthesis of various analogs of edaravone, a well-known antioxidant drug. These analogs demonstrated substantial radical-scavenging abilities in vitro, indicating their potential as neuroprotective agents against oxidative stress-related conditions . The incorporation of a phenyl group into the pyrazole structure appears to enhance its radical-binding activity, making it a candidate for further research in neurodegenerative diseases.
Synthesis Methodologies
The synthesis of 5-phenyl-1H-pyrazol-4-ol; hydrochloride typically involves multi-step processes that include the formation of the pyrazole ring followed by functionalization at specific positions to enhance biological activity. Common methods include:
- Condensation Reactions : Utilizing aldehydes and hydrazines to form the pyrazole core.
- Functional Group Modifications : Post-synthesis modifications such as alkylation or acylation to improve solubility and bioavailability.
These synthetic pathways are crucial for developing new derivatives with improved pharmacological profiles.
Case Studies
Case Study 1: Development of p38 MAP Kinase Inhibitors
A series of compounds based on the pyrazole scaffold were synthesized and evaluated for their ability to inhibit p38 MAP kinase, an important target in inflammatory diseases. The structural optimization led to the identification of highly selective inhibitors that advanced into clinical trials due to their promising efficacy and safety profiles .
Case Study 2: Neuroprotective Effects
In a study focusing on neuroprotection, several pyrazolone derivatives were tested for their ability to mitigate oxidative stress in neuronal cell lines. The results indicated that certain compounds not only protected against oxidative damage but also exhibited low cytotoxicity, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Phenyl-1H-pyrazol-4-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of 5-Phenyl-1H-pyrazol-4-ol;hydrochloride and analogous pyrazole derivatives:
Key Comparative Insights
Tautomerism and Stability
- The hydroxyl group at the 5-position in pyrazole derivatives facilitates tautomerism. For example, compound 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione exists predominantly in an enol form stabilized by intramolecular hydrogen bonding between the hydroxyl and diketone groups .
- In contrast, acetyl-substituted analogs (e.g., 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethanone) exhibit less pronounced tautomerism due to weaker electron-withdrawing effects .
Solubility and Salt Effects
- Hydrochloride salts (e.g., 1-Phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride ) demonstrate improved aqueous solubility compared to their freebase counterparts, a critical factor in drug formulation .
- Non-ionic derivatives like 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile rely on polar functional groups (e.g., cyano) for solubility, limiting their utility in aqueous systems .
Biological Activity
5-Phenyl-1H-pyrazol-4-ol; hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological properties, including its antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and research findings.
Antioxidant Activity
The antioxidant properties of 5-Phenyl-1H-pyrazol-4-ol; hydrochloride have been evaluated through various assays, including ABTS, FRAP, and ORAC tests. These assays measure the compound's ability to scavenge free radicals and prevent oxidative stress.
Table 1: Antioxidant Activity of 5-Phenyl-1H-pyrazol-4-ol; hydrochloride
Research indicates that this compound exhibits antioxidant activity comparable to Trolox, a standard antioxidant. The introduction of a phenyl substituent significantly enhances its activity, making it a promising candidate for further development in oxidative stress-related therapies .
Antimicrobial Activity
The antimicrobial efficacy of 5-Phenyl-1H-pyrazol-4-ol; hydrochloride has been assessed against various bacterial strains. Studies have shown that derivatives of this compound display significant antibacterial properties.
Table 2: Antimicrobial Activity of Derivatives of 5-Phenyl-1H-pyrazol-4-ol; hydrochloride
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 10a (R=H) | E. coli | 15 | 125 |
| 10b (R=4-F) | S. aureus | 20 | 62.5 |
| 10c (R=4-OCH₃) | P. mirabilis | 18 | 31.25 |
| Fluconazole | Control | 25 | 7.81 |
The results demonstrate that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has shown anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their role in managing inflammatory diseases.
Table 3: Anti-inflammatory Effects of Pyrazole Derivatives
The inhibition rates indicate that while the compound is effective, it may not be as potent as established anti-inflammatory drugs but still holds therapeutic promise .
Anticancer Activity
Emerging studies suggest that pyrazole derivatives, including 5-Phenyl-1H-pyrazol-4-ol; hydrochloride, exhibit anticancer properties by inducing apoptosis in cancer cells.
Case Study: Induction of Apoptosis
In vitro studies have demonstrated that treatment with this compound leads to increased apoptotic cell death in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators.
Table 4: Apoptosis Induction by Pyrazole Derivatives
These findings highlight the potential of this compound as a lead for developing novel anticancer therapies .
Q & A
Q. What are the standard synthetic routes for 5-Phenyl-1H-pyrazol-4-ol hydrochloride?
- Methodological Answer : A common approach involves dissolving precursor compounds in concentrated sulfuric acid under ambient conditions for 2 hours, followed by ice-water quenching, chloroform extraction, and drying over Na₂SO₄. Purification is achieved via short-path column chromatography (silica gel/CHCl₃) and recrystallization from methanol . For cyclization, refluxing with chloranil in xylene (25–30 hours) followed by alkaline workup and methanol recrystallization is effective .
Q. How can researchers purify 5-Phenyl-1H-pyrazol-4-ol hydrochloride after synthesis?
- Methodological Answer : Post-synthesis purification typically combines column chromatography (silica gel with chloroform or dichloromethane gradients) and recrystallization from polar solvents like methanol or ethanol. Evidence highlights the use of short-path chromatography to isolate intermediates and final products .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) for structural elucidation, IR for functional group identification, and mass spectrometry for molecular weight confirmation.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen bonding patterns. For example, Acta Crystallographica reports utilize SC-XRD to resolve the pyrazole ring geometry and phenyl substituent orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer : Use SHELX programs (SHELXL/SHELXS) to iteratively refine structural parameters against high-resolution data. For ambiguous electron density regions (e.g., disordered solvent or counterions), apply restraints or constraints. Cross-validate hydrogen-bonding networks using graph-set analysis . For example, hydrogen bonds involving the hydroxyl group and chloride ion can be modeled using Etter’s formalism to ensure geometric accuracy .
Q. What strategies optimize reaction conditions to minimize by-products in synthesis?
- Methodological Answer :
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., H₂SO₄, AlCl₃) to enhance regioselectivity.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during acid-mediated cyclization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve yield compared to xylene in reflux conditions .
Q. How do substituents on the pyrazole ring influence biological activity in derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., halogens, methyl groups) at the 3- or 5-positions. Biological assays (e.g., enzyme inhibition) are paired with computational docking (AutoDock, Schrödinger) to correlate electronic/steric effects with activity. For instance, chloro-substituted derivatives show enhanced binding to target proteins due to hydrophobic interactions .
Q. How do hydrogen-bonding patterns affect crystal packing and stability?
- Methodological Answer : Hydrogen bonds (e.g., O–H⋯Cl⁻ or N–H⋯O) dominate supramolecular assembly. Use Mercury (CCDC) to visualize packing motifs and calculate interaction energies. In 4-Methyl-5-phenyl-1H-pyrazol-3-ol, intermolecular O–H⋯N bonds form chains, stabilizing the lattice . Graph-set analysis (e.g., R₂²(8) motifs) quantifies these interactions .
Q. What computational methods model intermolecular interactions for solubility prediction?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software optimize geometry and calculate electrostatic potential surfaces to identify H-bond donor/acceptor sites.
- MD Simulations : GROMACS predicts solvation free energy in solvents (e.g., water, DMSO) by analyzing radial distribution functions. Pair with experimental solubility data to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
